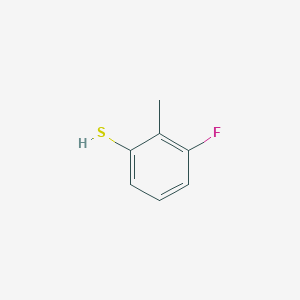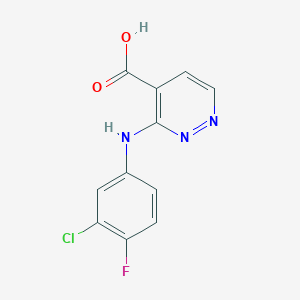
3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a 3-chloro-4-fluoroanilino group and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method is the cyclization of appropriate diaminopyridazine precursors under acidic conditions. The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like chlorine and fluorine gas or their respective compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving the use of catalysts to speed up the reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyridazine ring can be reduced to form pyridazinyl derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Chloro-4-fluoroaniline: A simpler aromatic amine without the pyridazine ring.
Pyridazine-4-carboxylic acid: The parent compound without the chloro and fluoro substituents.
3-Chloro-4-fluorobenzene: A simpler aromatic compound without the anilino or carboxylic acid groups.
Uniqueness: 3-(3-Chloro-4-fluoroanilino)pyridazine-4-carboxylic acid is unique due to its combination of halogenated aromatic rings and the pyridazine ring structure, which provides distinct chemical and biological properties compared to its simpler analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, chemical synthesis, and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O2/c12-8-5-6(1-2-9(8)13)15-10-7(11(17)18)3-4-14-16-10/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOSMWOQRIANGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=CN=N2)C(=O)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

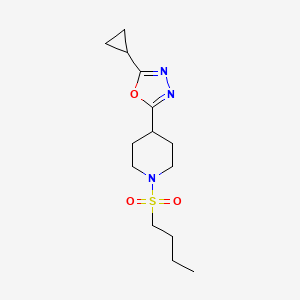
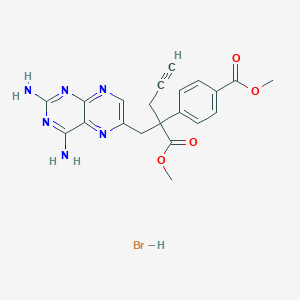
![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)
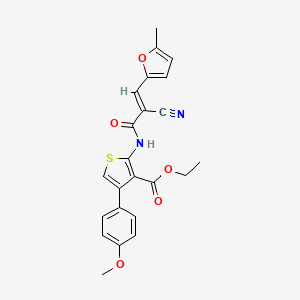
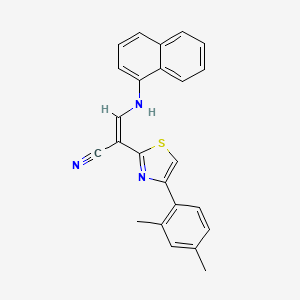
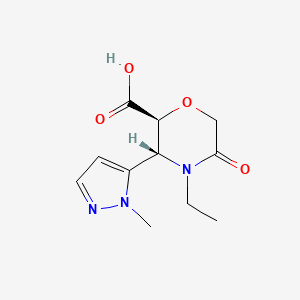
![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)

![(E)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2365474.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2365476.png)
